3,6-dimethyl-1,4-dioxane-2,5-dione;(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione

Description

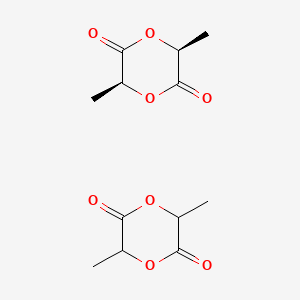

3,6-Dimethyl-1,4-dioxane-2,5-dione (commonly termed lactide) is a cyclic dimer of lactic acid, existing in three stereoisomeric forms:

- (3S,6S)-Lactide (L-lactide): Homochiral isomer used to synthesize semi-crystalline poly(L-lactic acid) (PLLA) .

- (3R,6R)-Lactide (D-lactide): Enantiomer of L-lactide.

- meso-Lactide: Contains both (3S,6R) and (3R,6S) configurations, leading to amorphous polymers .

The (3S,6S) stereoisomer is a critical monomer for biomedical applications due to its biodegradability and biocompatibility, forming stereoregular PLLA used in sutures, implants, and drug delivery systems . The racemic mixture (rac-lactide, 50:50 D- and L-lactide) and meso-lactide are often employed in copolymers to tailor mechanical and degradation properties .

Properties

IUPAC Name |

3,6-dimethyl-1,4-dioxane-2,5-dione;(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O4/c2*1-3-5(7)10-4(2)6(8)9-3/h2*3-4H,1-2H3/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPPGQABHIMQKV-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@H](C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52305-30-3 | |

| Details | Compound: 3,6-Dimethyl-1,4-dioxane-2,5-dione polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52305-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52305-30-3 | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1,4-dioxane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethyl-2,5-hexanediol with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, often using sulfuric acid, to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of 3,6-dimethyl-1,4-dioxane-2,5-dione may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts such as platinum or palladium may be employed to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dioxane ring into more reduced forms, such as alcohols.

Substitution: The methyl groups on the dioxane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents such as chlorine or bromine, followed by nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

Biodegradable Polymers

Overview:

Rac-lactide is primarily used in the synthesis of polylactic acid (PLA), a biodegradable polymer widely utilized in packaging materials, disposable items, and medical applications.

Case Studies:

- Synthesis of PLA: Research has demonstrated that rac-lactide can be polymerized using various catalysts such as stannous octoate to produce high molecular weight PLA. For instance, a study reported the polymerization process at temperatures ranging from 180°C to 200°C under vacuum conditions, leading to efficient conversion rates of lactic acid into lactide and subsequently into PLA .

| Catalyst | Temperature (°C) | Pressure (Torr) | Conversion (%) |

|---|---|---|---|

| Stannous octoate | 180 - 200 | 0.1 - 1 | Up to 95 |

| Dealuminated zeolite H-beta | Reflux | Atmospheric | >80 |

Biomedical Applications

Overview:

Due to its biocompatibility and biodegradability, rac-lactide is extensively researched for use in medical devices and drug delivery systems.

Case Studies:

- Drug Delivery Systems: Studies have shown that PLA synthesized from rac-lactide can be utilized for controlled drug release. For example, PLA microspheres have been developed for the sustained release of anti-inflammatory drugs, demonstrating significant therapeutic effects over extended periods .

- Surgical Implants: The use of rac-lactide in the production of biodegradable sutures and implants has been investigated. These materials degrade over time within the body, reducing the need for surgical removal and minimizing patient discomfort .

Food Packaging

Overview:

Rac-lactide-derived materials are increasingly used in food packaging due to their biodegradability and non-toxic nature.

Case Studies:

- Packaging Films: Research indicates that PLA films made from rac-lactide exhibit good barrier properties against oxygen and moisture, making them suitable for food preservation. A comparative study showed that PLA films significantly extend the shelf life of perishable goods compared to conventional plastic films .

Environmental Impact

Overview:

The shift towards using rac-lactide in various applications aligns with global efforts to reduce plastic waste and promote sustainability.

Case Studies:

- Lifecycle Assessment: A lifecycle assessment study highlighted that products made from PLA derived from rac-lactide have a lower carbon footprint compared to traditional petroleum-based plastics. This assessment considered factors such as raw material sourcing, production energy consumption, and end-of-life disposal .

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1,4-dioxane-2,5-dione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxane ring structure allows for specific interactions with molecular targets, potentially leading to therapeutic effects. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the dioxane ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lactide Stereoisomers

Glycolide (1,4-Dioxane-2,5-dione)

- Structure : Cyclic dimer of glycolic acid, lacking methyl groups.

- Polymerization : Forms polyglycolic acid (PGA), which is highly crystalline but brittle.

- Comparison :

ε-Caprolactone

- Structure : Seven-membered cyclic ester.

- Polymerization : Forms polycaprolactone (PCL), a flexible, semi-crystalline polymer.

- Comparison :

Modified Lactide Derivatives

- Example: 3-Methylene-6-methyl-1,4-dioxane-2,5-dione (bifunctional monomer) .

- Function : Enhances PLA toughness via copolymerization with cyclooctadiene, achieving a 10× increase in impact resistance .

Key Research Findings

Thermal Behavior

- Degradation : PLA pyrolysis generates lactide isomers, acrylic acid, and acetaldehyde .

- Stability : Lactide isomers are stable during natural aging but volatilize at elevated temperatures (e.g., >40°C), affecting food packaging safety .

Market and Pricing

- L-Lactide (98% purity) : Market price ranges from $80–$120/kg, driven by demand for high-performance bioplastics .

Biological Activity

3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione or simply dimethyl dioxane dione, is a cyclic compound with significant biological activity. This article explores its pharmacological properties, toxicological effects, and potential applications in various fields.

- Molecular Formula : C₆H₈O₄

- Molecular Weight : 144.13 g/mol

- Melting Point : 122 to 126 °C

- Boiling Point : 138 to 142 °C at reduced pressure (8 mmHg)

- Appearance : White crystalline powder

Pharmacological Applications

3,6-Dimethyl-1,4-dioxane-2,5-dione is primarily utilized in the synthesis of biodegradable polymers such as polylactic acid (PLA), which is widely used in medical applications including absorbable sutures and surgical meshes . Its role in polymer chemistry highlights its potential for use in drug delivery systems due to the biocompatibility of PLA.

Toxicological Studies

Research indicates that 3,6-dimethyl-1,4-dioxane-2,5-dione can cause adverse effects in biological systems. In a study involving intermittent oral administration to dogs over two weeks, it was observed to induce stomach ulceration and alterations in renal tubules . Additionally, it is classified as a skin and eye irritant .

| Toxicity Effects | Observations |

|---|---|

| Stomach Ulceration | Induced in animal studies |

| Renal Tubule Changes | Observed after repeated doses |

| Skin Irritation | Noted as a significant risk |

| Eye Irritation | Classified as a serious irritant |

Case Studies

- Absorbable Sutures : The use of 3,6-dimethyl-1,4-dioxane-2,5-dione in creating PLA has been documented in various studies focusing on its effectiveness and safety in surgical applications. The biocompatibility of PLA derived from this compound has made it a preferred choice for sutures in ophthalmic surgery .

- Polymerization Studies : Research on the polymerization of lactic acid derivatives has shown that compounds like 3,6-dimethyl-1,4-dioxane-2,5-dione can enhance the mechanical properties of the resultant polymers while maintaining biodegradability .

Structural Insights

The structural characteristics of 3,6-dimethyl-1,4-dioxane-2,5-dione contribute to its biological activity. The presence of the dioxane ring and carbonyl groups allows for various chemical reactions that are essential for its applications in polymer chemistry. Crystallographic studies have provided insights into its molecular geometry and interactions with other compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity 3,6-dimethyl-1,4-dioxane-2,5-dione?

- Methodological Answer : High-purity synthesis can be achieved via controlled cyclization of lactic acid derivatives under vacuum (142°C/8 mmHg) to minimize oligomerization. Catalytic tin(II) octoate (0.1–0.5 wt%) enhances ring-closure efficiency. Post-synthesis, recrystallization from ethyl acetate or acetone at low temperatures (4–10°C) removes residual monomers .

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies stereochemical configuration and detects impurities (e.g., residual lactic acid). Fourier-Transform Infrared (FTIR) spectroscopy verifies carbonyl (C=O) stretching at 1750–1780 cm⁻¹ and ether (C-O-C) vibrations at 1100–1250 cm⁻¹. Differential Scanning Calorimetry (DSC) confirms melting points (116–119°C for racemic forms; deviations indicate stereoisomeric impurities) .

Q. What critical parameters ensure stability during storage?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis. Avoid prolonged exposure to humidity (>60% RH) and acidic/basic conditions, which accelerate degradation into glycolic acid derivatives. Periodic FTIR or TLC analysis monitors stability .

Advanced Research Questions

Q. How does stereochemical configuration [(3S,6S) vs. racemic] influence polymerization kinetics and polymer properties?

- Methodological Answer : Stereoregular (3S,6S) forms exhibit slower polymerization rates due to restricted chain mobility, yielding semi-crystalline poly(lactic acid) (PLA) with higher Tm (170–180°C) and tensile strength. Racemic mixtures produce amorphous PLA with lower thermal stability. Use Size Exclusion Chromatography (SEC) and Wide-Angle X-ray Scattering (WAXS) to correlate stereochemistry with crystallinity .

Q. What experimental approaches resolve contradictions in hydrolysis rates under varying pH conditions?

- Methodological Answer : Hydrolysis studies in buffered solutions (pH 1–13) at 37°C show accelerated degradation under alkaline conditions (pH >10) due to nucleophilic attack on the ester carbonyl. Conflicting data may arise from trace metal ions (e.g., Fe³⁺) acting as catalysts. Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal content and isolate pH-specific degradation pathways .

Q. How can computational modeling predict regioselectivity in ring-opening reactions of (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during nucleophilic attack. Compare activation energies for α vs. β carbonyl cleavage to predict regioselectivity. Validate with kinetic studies (e.g., in situ FTIR monitoring) and X-ray crystallography of reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.